molecular formula C18H21BrClNO2 B1663693 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide CAS No. 67287-95-0

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B1663693
CAS No.: 67287-95-0
M. Wt: 398.7 g/mol
InChI Key: FHYWNBUFNGHNCP-UHFFFAOYSA-N
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Description

SKF 83959 (hydrobromide) is a chemical compound known for its role as a selective dopamine D1-like receptor partial agonist. It is also an allosteric modulator of the sigma-1 receptor. This compound belongs to the benzazepine family and has shown potential in improving cognitive dysfunction, making it a subject of interest in neuropharmacology .

Mechanism of Action

Target of Action

SKF 83959 hydrobromide is a potent and selective dopamine D1-like receptor partial agonist . It primarily targets the dopamine D1, D5, D2, and D3 receptors in rats, with Ki values of 1.18, 7.56, 920, and 399 nM respectively . These receptors play a crucial role in the dopaminergic signaling pathway, which is involved in various physiological functions including motor control, cognition, and reward.

In addition to dopamine receptors, SKF 83959 hydrobromide is also a potent allosteric modulator of the sigma (σ)-1 receptor . The σ-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor.

Mode of Action

SKF 83959 hydrobromide interacts with its targets by acting as a partial agonist at the dopamine D1-like receptors It may also act as an antagonist in vivo, producing anti-Parkinsonian effects and antagonizing the behavioral effects of cocaine .

As an allosteric modulator of the σ-1 receptor, SKF 83959 hydrobromide binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and modulating its activity .

Biochemical Pathways

The activation of dopamine D1-like receptors by SKF 83959 hydrobromide stimulates the phosphoinositol signaling pathway . This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which further triggers the release of calcium ions from the ER and activates protein kinase C (PKC), respectively .

The modulation of σ-1 receptors can influence various biochemical pathways, including those involved in calcium signaling, cell survival, and neuroplasticity .

Pharmacokinetics

It is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies.

Result of Action

The activation of dopamine D1-like receptors and modulation of σ-1 receptors by SKF 83959 hydrobromide can lead to various molecular and cellular effects. It has been shown to have neuroprotective effects and can improve cognitive dysfunction . It can also reverse scopolamine-induced cognitive impairments in animal models .

Biochemical Analysis

Biochemical Properties

SKF 83959 hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, SKF 83959 hydrobromide acts as an atypical agonist of the D1 dopamine receptor and an allosteric modulator of the sigma-1 receptor. These interactions are essential for its neuroprotective and anti-parkinsonian effects. The compound promotes the migration of cultured astrocytes through the activation of ERK1/2 pathways .

Cellular Effects

SKF 83959 hydrobromide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 83959 hydrobromide has been shown to protect retinal ganglion cells from oxidative stress-induced injury by activating the extracellular signal-regulated kinase/p38 pathways . Additionally, it promotes the migration of cultured astrocytes, highlighting its impact on cellular dynamics .

Molecular Mechanism

The molecular mechanism of SKF 83959 hydrobromide involves its interaction with dopamine D1-like receptors and sigma-1 receptors. As a partial agonist of the D1 receptor, SKF 83959 hydrobromide selectively activates phosphoinositol-linked D1 receptors, leading to neuroprotective effects. It also acts as an allosteric modulator of the sigma-1 receptor, enhancing the binding and delaying the dissociation of selective sigma-1 receptor agonists . These interactions contribute to its therapeutic potential in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF 83959 hydrobromide change over time. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For example, sub-chronic administration of SKF 83959 hydrobromide in bilaterally MPTP-treated rhesus monkeys showed stable therapeutic effects and limited dyskinetic effects that wore off over time . This indicates its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of SKF 83959 hydrobromide vary with different dosages in animal models. In studies involving MPTP-treated rhesus monkeys, SKF 83959 hydrobromide was administered at doses of 0.5 mg/kg and 1.0 mg/kg. The compound increased goal-directed limb movements in all animals, including those unresponsive to L-dopa. Higher doses were associated with undesired effects such as oro-facial dyskinesia and dystonia . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

SKF 83959 hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s neuroprotective effects are mediated through the activation of the extracellular signal-regulated kinase/p38 pathways, which play a crucial role in cellular metabolism and stress response .

Transport and Distribution

The transport and distribution of SKF 83959 hydrobromide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its therapeutic effects. SKF 83959 hydrobromide has been shown to modulate dopamine signaling in brain and liver tissues, indicating its widespread distribution and impact on various organ systems .

Subcellular Localization

SKF 83959 hydrobromide exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, SKF 83959 hydrobromide promotes the migration of cultured astrocytes by activating ERK1/2 pathways, highlighting its role in cellular dynamics and subcellular localization .

Preparation Methods

The synthesis of SKF 83959 (hydrobromide) involves several steps, starting with the preparation of the benzazepine core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SKF 83959 (hydrobromide) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

SKF 83959 (hydrobromide) is unique due to its dual role as a dopamine D1-like receptor partial agonist and sigma-1 receptor allosteric modulator. Similar compounds include:

    SKF 38393 (hydrochloride): Another dopamine D1 receptor agonist but lacks the sigma-1 receptor modulation.

    SCH 23390 (hydrochloride): A selective dopamine D1 receptor antagonist.

    Quinpirole (hydrochloride): A dopamine D2-like receptor agonist

These compounds differ in their receptor selectivity and mechanisms of action, highlighting the unique properties of SKF 83959 (hydrobromide).

Properties

IUPAC Name

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYWNBUFNGHNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042629
Record name SKF 83959 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67287-95-0
Record name 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67287-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SKF-83959 hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83959 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-83959 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 2
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 3
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 4
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 5
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 6
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

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